![molecular formula C21H24N2O2S B4425798 2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4425798.png)
2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
Overview
Description
2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as ETPB and has been found to exhibit a wide range of biological activities that make it an important target for drug discovery and development.
Mechanism of Action
The mechanism of action of ETPB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication. ETPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ETPB has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to the suppression of inflammation and the alleviation of inflammatory diseases. Finally, ETPB has been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for viral replication. This inhibition leads to the suppression of viral replication and the potential development of antiviral therapies.
Biochemical and Physiological Effects:
ETPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. Additionally, ETPB has been found to have low toxicity in vitro and in vivo, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
ETPB has several advantages for lab experiments, including its high purity, high yield synthesis method, and low toxicity. However, there are also limitations to using ETPB in lab experiments. For example, ETPB is not water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of ETPB is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on ETPB. One potential direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of ETPB as an antiviral therapy for the treatment of HIV-1 and other viruses.
In conclusion, ETPB is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. ETPB has shown promising results in various areas of research and has the potential to be developed into a drug for the treatment of cancer, inflammation, and viral diseases.
Scientific Research Applications
ETPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ETPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ETPB has been shown to have antiviral activity against HIV-1 and other viruses.
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-2-26-19-13-7-5-11-17(19)20(24)22-18-12-6-4-10-16(18)21(25)23-14-8-3-9-15-23/h4-7,10-13H,2-3,8-9,14-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFGQNMJUDEZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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